![molecular formula C16H19BrN2O B5630933 2-(4-bromophenyl)-5-(4-ethylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B5630933.png)
2-(4-bromophenyl)-5-(4-ethylcyclohexyl)-1,3,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including those similar to 2-(4-bromophenyl)-5-(4-ethylcyclohexyl)-1,3,4-oxadiazole, typically involves the cyclodehydration of diacylhydrazines or the oxidative cyclization of hydrazide-hydrazones. These processes utilize various dehydrating or oxidizing agents to facilitate the formation of the 1,3,4-oxadiazole ring. For example, dehydration of diarylhydrazide using dehydrating agents has been shown to achieve high yields under optimized conditions (Liu Yu et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including our compound of interest, often features planar configurations that facilitate π-π interactions and hydrogen bonding, contributing to their stability and reactivity. For instance, the crystal structure analysis of similar compounds has revealed intermolecular π-π interactions and C-H···N hydrogen bonds, stabilizing the molecular structure (Jingmei Jiang et al., 2014).
Chemical Reactions and Properties
1,3,4-Oxadiazoles, including the compound , participate in various chemical reactions, notably cross-coupling reactions which are pivotal in the synthesis of more complex molecules. These reactions often employ palladium catalysis under phase transfer conditions to achieve the desired product (A. Kudelko et al., 2015).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds typically exhibit strong UV absorption and photoluminescent properties, with the aryl groups affecting their optical properties. The UV absorption and photoluminescent wavelengths of these derivatives generally fall within specific ranges, indicating their potential application in optical materials (Liu Yu et al., 2006).
properties
IUPAC Name |
2-(4-bromophenyl)-5-(4-ethylcyclohexyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-2-11-3-5-12(6-4-11)15-18-19-16(20-15)13-7-9-14(17)10-8-13/h7-12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOKGZWJFNKWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-(4-ethylcyclohexyl)-1,3,4-oxadiazole |
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